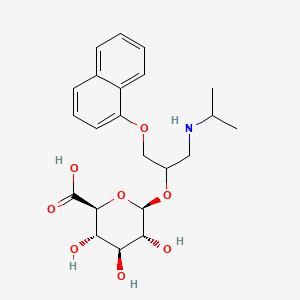
普萘洛尔葡萄糖醛酸苷
描述
Propranolol glucuronide is a metabolite of Propranolol, a non-selective beta-blocker used in the treatment of hypertension, angina, and arrhythmias. Propranolol glucuronide is formed in the liver by the conjugation of Propranolol with glucuronic acid.
科学研究应用
1. 葡萄糖醛酸化中的立体选择性
Sten 等人(2006 年) 的研究重点是普萘洛尔的立体选择性葡萄糖醛酸化。该研究表明,某些人类 UDP-葡萄糖醛酸转移酶 (UGT) 在普萘洛尔对映体的葡萄糖醛酸化中表现出逆立体选择性。这表明肠道和肝脏之间的药物代谢存在具体差异,这受 UGT1A10 在肝外表达的影响。
2. 跨物种的代谢
Baughman 等人(2009 年)对不同物种的冷冻保存肝细胞中的 普萘洛尔代谢进行了评估。该研究揭示了多个物种中广泛的 I 期和 II 期代谢,并注意到猴和狗肝细胞中的物种特异性代谢物。
3. 大鼠肝微粒体的对映选择性
Yu 等人(2004 年) 开发了一种 RP-HPLC 检测方法,用于直接测定大鼠肝微粒体中的 R-(+)-和 S-(-)-普萘洛尔葡萄糖醛酸苷。他们的研究有助于理解普萘洛尔葡萄糖醛酸化代谢的对映选择性。
4. 人 UGT 家族的反应表型
Yang 等人(2022 年) 的研究探索了普萘洛尔及其 I 期代谢物被人类 UGT1 和 UGT2 家族的所有 19 个成员葡萄糖醛酸化的过程。他们发现了葡萄糖醛酸化普萘洛尔及其代谢物的特定 UGT,从而深入了解了普萘洛尔的代谢途径。
5. 普萘洛尔在婴儿血管瘤治疗中的应用
Ji 等人(2015 年) 的一项研究讨论了普萘洛尔在治疗婴儿血管瘤中的应用。该研究深入探讨了作用机制,表明该药物的影响可能源于一系列事件,包括促进周细胞介导的血管收缩和抑制血管生成。
6. 中国汉族人群中的立体选择性尿液排泄
Luan 等人(2005 年) 对普萘洛尔在汉族人群中 II 期葡萄糖醛酸化代谢的立体选择性进行的研究揭示了 R-(+)-和 S-(-)-普萘洛尔葡萄糖醛酸苷的消除率和累积排泄量存在显著差异。
7. 普萘洛尔对谷胱甘肽稳态的影响
Zal 等人(2014 年) 研究了普萘洛尔与呋塞米联合使用对人肾细胞系中谷胱甘肽稳态的影响。他们发现低剂量的这些药物可能改善接受治疗患者的抗氧化防御。
8. 人 UGT 的立体选择性代谢
Yu 等人(2009 年) 研究了两种人 UGT 对普萘洛尔葡萄糖醛酸化的立体选择性代谢,发现 S-和 R-对映体的催化存在差异,这意味着药物-药物相互作用和代谢过程存在差异。
作用机制
Target of Action
Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic antagonist . The primary targets of propranolol are the beta-adrenergic receptors, specifically the β1 and β2 receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
Propranolol undergoes three main metabolic pathways: aromatic hydroxylation (primarily 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . The glucuronidation process involves the addition of a glucuronic acid group to propranolol, forming propranolol glucuronide . This process is facilitated by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a critical role in the metabolism of many endogenous and exogenous compounds .
Pharmacokinetics
Propranolol is extensively metabolized, with most metabolites, including propranolol glucuronide, appearing in the urine . The process of glucuronidation increases the water solubility of propranolol, facilitating its excretion . Propranolol has an extensive first-pass effect and is hepatically metabolized to active and inactive compounds .
Result of Action
The formation of propranolol glucuronide from propranolol is part of the body’s process to eliminate the drug . By increasing the water solubility of propranolol, glucuronidation aids in the drug’s excretion from the body, thereby reducing its effects .
Action Environment
The glucuronidation of propranolol to form propranolol glucuronide can be influenced by various factors. For instance, the activity of UGT enzymes, which facilitate glucuronidation, can be affected by genetic variations and environmental factors . Furthermore, the rate of glucuronidation can impact the clearance of propranolol from the body .
安全和危害
生化分析
Biochemical Properties
Propranolol glucuronide plays a crucial role in the detoxification and elimination of propranolol. The glucuronidation process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to propranolol, forming propranolol glucuronide . This metabolite interacts with various biomolecules, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . These interactions are essential for the conjugation and subsequent excretion of propranolol glucuronide.
Cellular Effects
Propranolol glucuronide influences several cellular processes. It is primarily involved in the detoxification pathways within hepatocytes, where it aids in the elimination of propranolol. The presence of propranolol glucuronide can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of UGT enzymes . This modulation can lead to changes in the expression of genes involved in drug metabolism and transport.
Molecular Mechanism
The molecular mechanism of propranolol glucuronide involves its formation through the glucuronidation of propranolol by UGT enzymes. This process enhances the solubility of propranolol, facilitating its excretion via urine or bile . The binding interactions between propranolol and UGT enzymes are critical for the formation of propranolol glucuronide. Additionally, propranolol glucuronide can inhibit or activate other enzymes involved in drug metabolism, thereby influencing the overall metabolic profile of propranolol .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of propranolol glucuronide are essential factors to consider. Studies have shown that propranolol glucuronide is relatively stable under physiological conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in hepatocytes, where prolonged exposure to propranolol glucuronide can lead to changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of propranolol glucuronide vary with different dosages in animal models. At lower doses, propranolol glucuronide is efficiently metabolized and excreted without significant adverse effects . At higher doses, propranolol glucuronide can lead to toxic effects, including hepatotoxicity and alterations in cardiovascular function . These threshold effects highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
Propranolol glucuronide is involved in several metabolic pathways, primarily those related to drug detoxification and excretion. The primary enzymes involved in its metabolism are UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . These enzymes facilitate the glucuronidation of propranolol, leading to the formation of propranolol glucuronide, which is then excreted via urine or bile . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes.
Transport and Distribution
The transport and distribution of propranolol glucuronide within cells and tissues are mediated by various transporters and binding proteins. Efflux transporters such as MRP2, MRP3, MRP4, and BCRP play a significant role in the excretion of propranolol glucuronide . These transporters facilitate the movement of propranolol glucuronide from hepatocytes into bile or urine, ensuring its efficient elimination from the body .
Subcellular Localization
Propranolol glucuronide is primarily localized in the endoplasmic reticulum of hepatocytes, where UGT enzymes are abundant . The subcellular localization of propranolol glucuronide is crucial for its activity and function, as it ensures efficient glucuronidation and subsequent excretion. Targeting signals and post-translational modifications may direct propranolol glucuronide to specific compartments within the cell, optimizing its metabolic processing .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14?,17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALHJGQCKATMK-PLEVBHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984920 | |
| Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66322-66-5 | |
| Record name | Propranolol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66322-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPRANOLOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CG9RE9H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



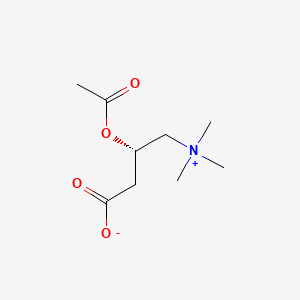
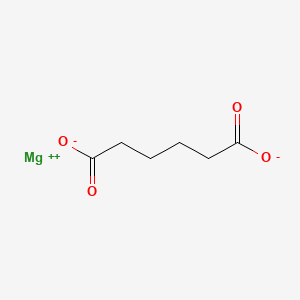
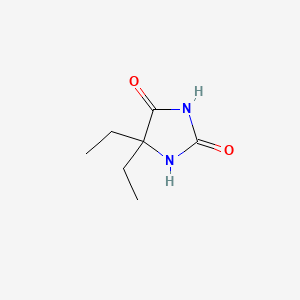
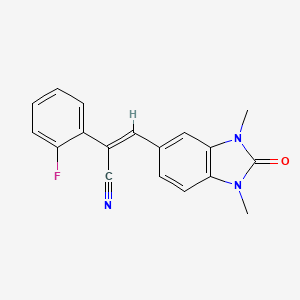
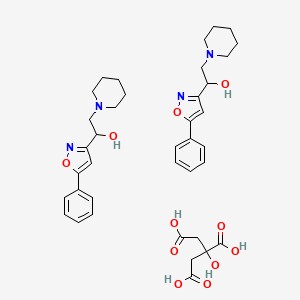
![(2S,4R,5R,8R,9S,11R)-2-[[(2R,6R)-4-cyclopropyl-6-methylmorpholin-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1214314.png)


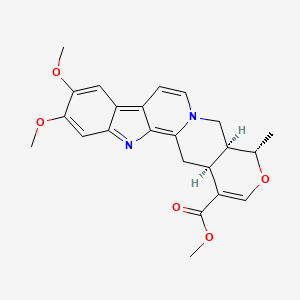
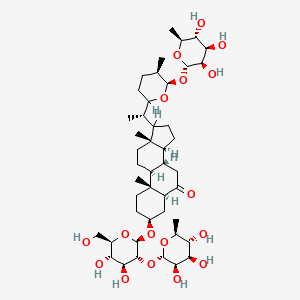
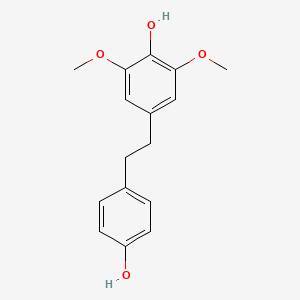
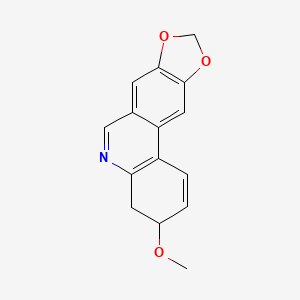
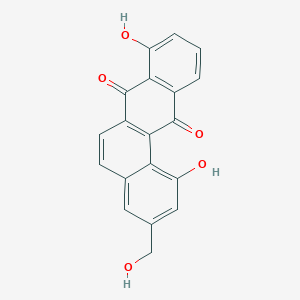
![Adenosine-5'-[lysyl-phosphate]](/img/structure/B1214329.png)